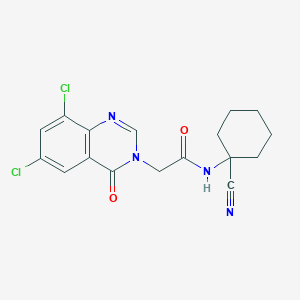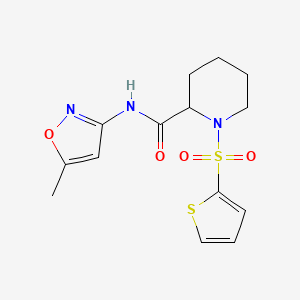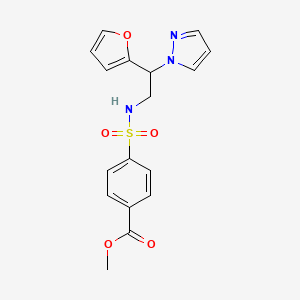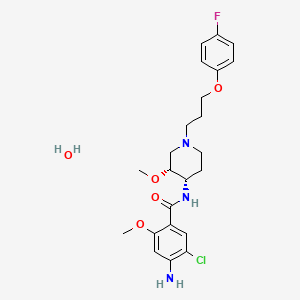![molecular formula C7H10ClF3O3S B2699036 [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2402830-11-7](/img/structure/B2699036.png)
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2402830-11-7 . It has a molecular weight of 266.67 . The IUPAC name for this compound is (3-methoxy-3-(trifluoromethyl)cyclobutyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10ClF3O3S/c1-14-6(7(9,10)11)2-5(3-6)4-15(8,12)13/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.67 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Use in Trifluoromethylation and Related Reactions
"[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride" is related to trifluoromethanesulfonyl chloride (CF3SO2Cl), a reagent used in various organic syntheses including trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl-, and -sulfonylation, and chlorination reactions. This compound plays a crucial role in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, exhibiting unique reactivity under reductive conditions compared to its sodium counterpart (CF3SO2Na), which requires oxidative conditions. Notably, CF3SO2Cl is exclusively used for electrophilic chlorination, a process that has been explored extensively, including enantioselective chlorinations (Hélène Chachignon, H. Guyon, D. Cahard, 2017).
Methane as a Resource
The discussion of methane-utilizing bacteria, known as methanotrophs, provides insights into biotechnological applications that might be related to or indirectly influenced by the research on compounds like "[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride." Methanotrophs can convert methane into valuable products such as single-cell proteins, biopolymers, and components for nanotechnology applications. This highlights the broad spectrum of methane's utility beyond its primary use as a fuel, showcasing its potential in sustainable and environmental applications (P. Strong, S. Xie, W. Clarke, 2015).
Diagnostic Lipid Biomarkers in Methane Oxidation
Research on microbial communities mediating the anaerobic oxidation of methane with sulfate has identified specific lipid biomarker signatures. These studies contribute to our understanding of methane's environmental impact and its microbial processing. Such research, while not directly linked, forms part of the broader context within which the applications of fluorinated compounds and their reactions, possibly including those involving "[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride," can be understood (H. Niemann, M. Elvert, 2008).
Implications in Organic Synthesis
Trifluoromethanesulfonic acid, closely related to the chemical structure of interest, is widely used in organic synthesis for various reactions including electrophilic aromatic substitutions and the formation of carbon–carbon and carbon–heteroatom bonds. This suggests that compounds with similar functional groups, such as "[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride," might also find applications in facilitating complex organic reactions, underscoring the importance of such reagents in synthetic chemistry (A. Kazakova, A. Vasilyev, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c1-14-6(7(9,10)11)2-5(3-6)4-15(8,12)13/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQGWSUTVZHONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[[methyl(prop-2-enoyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2698954.png)

![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)
![8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2698960.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)
![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)
![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)
![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)

![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)
